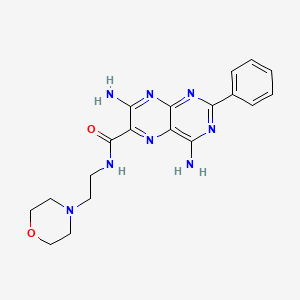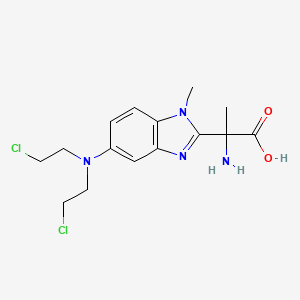
Calcium aluminum hydroxyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cement, alumina, and chemicals are essential components in the construction industry, particularly in the production of high-strength and durable concrete. Cement is a binder, a substance used for construction that sets, hardens, and adheres to other materials to bind them together. Alumina (aluminum oxide) is a significant component in cement, contributing to its strength and resistance to chemical attacks. Chemicals, such as gypsum, are added to control the setting time and improve the workability of the cement mixture.
Synthetic Routes and Reaction Conditions:
Calcination: The primary method involves the calcination of limestone (calcium carbonate) and bauxite (aluminum ore) at high temperatures (around 1500°C) in a rotary kiln. This process produces clinker, which is then ground to a fine powder to produce cement.
Fusion Method: Another method involves fusing limestone and bauxite together in a reverberatory furnace to produce calcium aluminates.
Industrial Production Methods:
Dry Process: Raw materials are crushed and ground into a fine powder, then fed into a kiln where they are heated to high temperatures.
Wet Process: Raw materials are mixed with water to form a slurry, which is then fed into a kiln.
Types of Reactions:
Hydration: The primary reaction in cement involves the hydration of calcium aluminates and calcium silicates, forming calcium hydroxide and calcium silicate hydrate (C-S-H), which are responsible for the hardening of cement.
Oxidation and Reduction: These reactions occur during the calcination process, where limestone is decomposed into lime (calcium oxide) and carbon dioxide, and alumina is reduced to form calcium aluminates.
Common Reagents and Conditions:
Reagents: Limestone, bauxite, gypsum, and water.
Conditions: High temperatures (around 1500°C) and controlled cooling to form clinker.
Major Products Formed:
Clinker: A mixture of calcium silicates, calcium aluminates, and calcium aluminoferrites.
Hydrated Cement Paste: Formed by the reaction of clinker with water, resulting in calcium hydroxide and calcium silicate hydrate.
Applications De Recherche Scientifique
Cement, alumina, and chemicals have a wide range of applications in scientific research:
Construction: Used in the production of concrete for buildings, bridges, and infrastructure.
Refractory Materials: High-alumina cement is used in the manufacture of refractory bricks and linings for furnaces.
Environmental Applications: Research is ongoing to develop eco-friendly cement with reduced carbon emissions.
Medical Applications: Cement is used in orthopedic surgeries for bone repair and reconstruction.
Mécanisme D'action
The mechanism of action of cement involves the hydration of calcium aluminates and calcium silicates. When water is added to cement, it reacts with the calcium aluminates to form calcium aluminate hydrates and with calcium silicates to form calcium silicate hydrate. These reactions result in the hardening and setting of the cement paste, providing strength and durability to the concrete structure.
Molecular Targets and Pathways:
Calcium Aluminates: React with water to form calcium aluminate hydrates.
Calcium Silicates: React with water to form calcium silicate hydrate.
Comparaison Avec Des Composés Similaires
Cement, alumina, and chemicals are compared with other similar compounds used in construction:
Portland Cement: Contains tricalcium silicate, dicalcium silicate, tricalcium aluminate, and tetracalcium aluminoferrite.
High-Alumina Cement: Contains higher amounts of calcium aluminates, providing faster setting and higher early strength.
Fly Ash Cement: Contains fly ash, a byproduct of coal combustion, which improves workability and reduces permeability.
Uniqueness:
Cement, alumina, and chemicals offer superior resistance to chemical attacks and high temperatures compared to other cement types.
Propriétés
Numéro CAS |
65997-16-2 |
|---|---|
Formule moléculaire |
CH12Al2Ca4O15 |
Poids moléculaire |
478.37 g/mol |
Nom IUPAC |
dialuminum;tetracalcium;carbonate;dodecahydroxide |
InChI |
InChI=1S/CH2O3.2Al.4Ca.12H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;12*1H2/q;2*+3;4*+2;;;;;;;;;;;;/p-14 |
Clé InChI |
QXGULJKRHIVBFU-UHFFFAOYSA-A |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)


![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)


![barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B15347043.png)

![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)





